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Compound of Interest

Compound Name: 3-Butenoic acid

Cat. No.: B051336

An In-depth Technical Guide to 3-Butenoic Acid

This technical guide provides a comprehensive overview of 3-Butenoic acid, including its
chemical identifiers, physicochemical properties, synthesis, and applications, with a particular
focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

3-Butenoic acid is an unsaturated carboxylic acid with the CAS Registry Number 625-38-7[1]
[2][3][4]. Its structure incorporates both a terminal alkene and a carboxylic acid functional
group, making it a versatile building block in organic synthesis[5].

A variety of synonyms are used to refer to 3-Butenoic acid in scientific literature and chemical
databases. These are summarized in the table below.
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Table 1: Synonyms and Identifiers for 3-Butenoic Acid

Identifier Type

Common Name

IUPAC Name

Alternate Names

EINECS Number

Beilstein Registry Number

PubChem CID

Physicochemical Properties

The physical and chemical properties of 3-Butenoic acid are essential for its handling,
storage, and application in experimental settings.

| Table 2: Physicochemical Properties of 3-Butenoic Acid | | :--- | :--- | | Property | Value | |
Molecular Formula | CaHeO2 | | Molecular Weight | 86.09 g/mol | | Appearance | Clear colorless
to yellow liquid | | Melting Point | -39 °C (lit.) | | Boiling Point | 163 °C (lit.) | | Density | 1.013
g/mL at 25 °C (lit.) | | Refractive Index | n20/D 1.423 (lit.) | | Flash Point | 65 °C (150 °F) | | pKa |
4.34 (at 25 °C) | | Storage Temperature | 2-8°C | | Solubility | Fully miscible with water |

Synthesis of 3-Butenoic Acid

Several methods for the synthesis of 3-Butenoic acid have been reported. A common
laboratory-scale preparation involves the hydrolysis of allyl cyanide (3-butenenitrile).

Example Synthesis Protocol: Hydrolysis of Allyl Cyanide

o A mixture of allyl cyanide (1 mole) and concentrated hydrochloric acid (1.2 moles) is placed
in a flask fitted with a reflux condenser.

e The mixture is gently heated. The reaction is exothermic, leading to a rapid rise in
temperature and refluxing. A voluminous precipitate of ammonium chloride is formed.
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 After the initial reaction subsides (approximately 15 minutes), the flame is removed, and 100
mL of water is added.

e The upper layer, containing the crude 3-Butenoic acid, is separated. The aqueous layer is
then extracted with two 100-mL portions of ether.

e The ether extracts are combined with the initial acid layer.

e The ether is removed by distillation, first at atmospheric pressure and then under reduced
pressure.

e The final product, 3-Butenoic acid, is collected by vacuum distillation at 70—72 °C /9 mm
Hg. The yield of crude acid is typically in the range of 52—62%.

Another reported method involves the constant potential electrolysis of a mixture of allyl
chloride, tetrabutylammonium iodide, and acetonitrile saturated with carbon dioxide. This
method is highlighted for its use of COz2, low cost, and high yield without significant
environmental pollution.

Applications in Research and Drug Development

3-Butenoic acid is a valuable starting material for the synthesis of more complex molecules.
Its derivatives have garnered significant interest in drug development due to their diverse
biological activities.

Derivatives as Histone Deacetylase (HDAC) Inhibitors

Certain derivatives of 3-Butenoic acid have been identified as novel inhibitors of histone
deacetylase (HDAC) enzymes. HDACSs play a critical role in regulating gene expression by
removing acetyl groups from histones, leading to chromatin condensation and transcriptional
repression. Inhibition of HDACs can restore the expression of silenced genes, such as tumor
suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.

4-Phenyl-3-butenoic acid (PBA) has been shown to inhibit HDAC enzymes both in vitro and
within cells, leading to an increase in the acetylation of histones. This activity is associated with
the anti-tumorigenic properties of PBA, which has been observed to inhibit the growth of
human lung carcinoma cells. Studies comparing PBA to known HDAC inhibitors like
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suberoylanilide hydroxamic acid (SAHA) confirm its mechanism of action. Another derivative, 5-
(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), has demonstrated
even more potent HDAC inhibition, with IC50 values approximately 30-fold lower than PBA for
certain HDAC isoforms.

Derivatives with Antiviral Activity

Derivatives of 3-Butenoic acid have also shown promise as antiviral agents.

o Anti-HIV Activity: A study focused on the design and synthesis of new benzimidazolyl diketo
acid derivatives, which are structurally related to 4-oxo-2-butenoic acid, reported that most of
the tested compounds exhibited good anti-HIV-1 activity with low cytotoxicity. The most
potent of these compounds demonstrated an EC50 value of 40 uM and a CC50 value of 550
UM. Docking analyses suggest that the anti-HIV-1 action of these compounds may occur
through the inhibition of the integrase enzyme, a crucial component in the viral replication
cycle.

o Other Antiviral Properties: The synthesis of 4-(adenin-9-yl)-3-butenoic acid and its
subsequent conversion to eritadenine isomers have demonstrated effects against several
viruses, including vaccinia, measles, and vesicular stomatitis virus.

Quantitative Biological Activity Data

The biological efficacy of 3-Butenoic acid derivatives has been quantified in various studies.
The following tables summarize some of the reported inhibitory concentrations.

| Table 3: In Vitro HDAC Inhibition by 3-Butenoic Acid Derivatives | | :--- | :--- | | Compound |
IC50 (approximate, for selected HDAC isoforms) | | 4-Phenyl-3-butenoic acid (PBA) |
Micromolar concentrations | | 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester
(AOPHA-Me) | ~30-fold lower than PBA |

| Table 4: Anti-HIV-1 Activity of Benzimidazolyl Diketo Acid Derivatives | | :--- | :--- | i | - | |
Compound | EC50 (uM) | CC50 (uM) | Selectivity Index (SI) | | 13g (most potent) | 40 | 550 |
13.75 | | Other active compounds | 40 - 90 | > 380 | - | | Raltegravir (Control) | 0.008 | 40 | 5000

Signaling Pathway and Experimental Workflows
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Mechanism of Action: HDAC Inhibition

The primary mechanism through which certain 3-Butenoic acid derivatives exert their anti-
tumorigenic effects is via the inhibition of histone deacetylases (HDACSs). This intervention

leads to changes in chromatin structure and gene expression.
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Caption: Mechanism of HDAC inhibition by 3-Butenoic acid derivatives.

Experimental Protocol Workflows

The following diagrams illustrate the workflows for key experimental protocols used to assess

the biological activity of 3-Butenoic acid derivatives.
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Caption: Workflow for an in vitro fluorogenic HDAC activity assay.
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Caption: Workflow for an anti-HIV-1 single-cycle replication assay.
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Detailed Experimental Protocol: In Vitro HDAC
Activity Assay

This protocol is a representative method for determining the in vitro inhibitory activity of
compounds like 4-phenyl-3-butenoic acid against HDAC enzymes.

Materials:

HDAC Assay Buffer: 50 mM Tris-HCI (pH 8.0), 137 mM NaCl, 2.7 mM KCI, 1 mM MgCl-.

HDAC Enzyme: Purified recombinant human HDAC enzyme (e.g., HDAC1, HDACS).

HDAC Substrate: Fluorogenic substrate, e.g., Boc-Lys(Ac)-AMC.

Test Compounds: 3-Butenoic acid derivatives dissolved in DMSO.

Developer Solution: Contains a stop solution (e.g., Trichostatin A) and a protease (e.g.,
trypsin) to cleave the deacetylated substrate and release the fluorophore.

Plate: 96-well black microplate for fluorescence measurements.
Procedure:

o Compound Preparation: Prepare serial dilutions of the test compounds in the HDAC Assay
Buffer. Ensure the final DMSO concentration remains constant and low (e.g., <1%) across all
wells.

o Enzyme Addition: To the wells of a 96-well plate, add 25 pL of the diluted compounds or a
vehicle control (buffer with DMSO). Then, add 50 pL of the diluted HDAC enzyme to each
well.

e Pre-incubation: Incubate the plate at 37°C for 30 minutes. This step allows the inhibitor to
bind to the enzyme before the substrate is introduced.

e Reaction Initiation: Add 25 pL of the fluorogenic HDAC substrate to each well to start the
enzymatic reaction.
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e Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

¢ Reaction Termination and Signal Development: Stop the reaction by adding 50 pL of the
developer solution to each well. Incubate at room temperature for 15 minutes to allow the
fluorescent signal to develop fully.

e Fluorescence Measurement: Measure the fluorescence using a microplate reader with an
excitation wavelength of approximately 360 nm and an emission wavelength of
approximately 460 nm.

o Data Analysis: Calculate the percentage of HDAC inhibition relative to the vehicle control and
determine the IC50 value by plotting the percent inhibition against the logarithm of the
inhibitor concentration.

Pharmacokinetics

Currently, there is limited publicly available information regarding the detailed pharmacokinetics
(absorption, distribution, metabolism, and excretion) of 3-Butenoic acid and its derivatives.
Further research is required to characterize the in vivo behavior of these compounds, which is
a critical step in their development as therapeutic agents.

Conclusion

3-Butenoic acid is a chemical compound with significant utility as a precursor in organic
synthesis. Its derivatives have emerged as promising candidates in drug discovery, particularly
in the fields of oncology and virology. The identification of 3-Butenoic acid derivatives as
potent inhibitors of histone deacetylases and HIV-1 integrase underscores the potential of this
chemical scaffold for developing novel therapeutics. The experimental protocols and workflows
detailed in this guide provide a framework for the continued investigation and evaluation of
these and similar compounds. Future studies focusing on structure-activity relationships,
mechanism of action, and in vivo pharmacokinetics will be crucial for advancing these
promising molecules toward clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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